8-Aminothiazolo[4,5-f]quinolin-7(6H)-one
Description
8-Aminothiazolo[4,5-f]quinolin-7(6H)-one is a fused heterocyclic compound comprising a thiazole ring fused to a quinolinone scaffold, with an amino group at position 7. This structure confers unique electronic and steric properties, making it a candidate for exploring biological activities such as kinase inhibition or antimicrobial effects.
Properties
CAS No. |
107955-85-1 |
|---|---|
Molecular Formula |
C10H7N3OS |
Molecular Weight |
217.25 g/mol |
IUPAC Name |
8-amino-6H-[1,3]thiazolo[4,5-f]quinolin-7-one |
InChI |
InChI=1S/C10H7N3OS/c11-6-3-5-7(13-10(6)14)1-2-8-9(5)12-4-15-8/h1-4H,11H2,(H,13,14) |
InChI Key |
PXUWAFGPSPBRMW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1NC(=O)C(=C3)N)N=CS2 |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C(=C3)N)N=CS2 |
Synonyms |
Thiazolo[4,5-f]quinolin-7(6H)-one, 8-amino- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Heterocyclic Core Variations
- Thiazole vs. Imidazole/Isoxazole: The thiazole ring in 8-Aminothiazolo[4,5-f]quinolin-7(6H)-one contains a sulfur atom, which increases electron-withdrawing effects compared to nitrogen-rich imidazole (e.g., IQ derivatives) or oxygen-containing isoxazole (e.g., Isoxazolo[4,5-g]quinolin-7(6H)-one). Imidazole-based compounds (e.g., IQ) exhibit pronounced mutagenicity due to metabolic activation into DNA-adducting species, whereas thiazole derivatives may show reduced reactivity .
Substituent Effects
- This could improve pharmacokinetic properties .
- Keto Groups: The 7-keto moiety in 6-Amino-3,7-dihydro-imidazo[4,5-g]quinazolin-8-one facilitates planar stacking with DNA bases, a feature critical for intercalation-based anticancer activity. The absence of this group in this compound may limit such interactions .
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